![molecular formula C19H25Cl2N3 B3107396 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride CAS No. 1609407-79-5](/img/structure/B3107396.png)
9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride
Overview
Description
9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel carbazole conjugates, including derivatives of 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole. These studies involve synthesizing various compounds starting from carbazole and characterizing them using advanced spectroscopic and analytical techniques. For instance, a novel series of carbazole conjugates was synthesized, with structures characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. These compounds were further evaluated for their biological activities, showcasing the versatility of carbazole derivatives in scientific research (Verma, Awasthi, & Jain, 2022).
Biological Activities
Several studies have examined the biological activities of carbazole derivatives, including antimicrobial and anticancer properties. For example, Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives and evaluated them for antibacterial, antifungal, and anticancer activities, highlighting the compound's potential in medical research (Sharma, Kumar, & Pathak, 2014). Similarly, Salih, Salimon, and Yousif (2016) prepared new heterocyclic derivatives from 9H-carbazole and tested them as antimicrobial agents, demonstrating the compound's utility in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Optical and Electronic Applications
Carbazole derivatives, including those related to 9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole, have found applications in optical and electronic fields. Research includes synthesizing heteroatom-substituted carbazole derivatives for potential use as host materials in phosphorescent organic light-emitting diodes (OLEDs). These studies involve comparative analyses of thermal and photoelectrical properties, demonstrating the compounds' potential in OLED technology (Sun et al., 2013).
Photopolymerization and Dye Applications
Carbazole-based compounds have been investigated for their use in photopolymerization and as dyes or photosensitizers. For instance, carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized and explored for their optical properties and applications in photopolymerization, highlighting the compounds' versatility in material science and engineering applications (Abro et al., 2017).
properties
IUPAC Name |
9-ethyl-3-(piperazin-1-ylmethyl)carbazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3.2ClH/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21;;/h3-8,13,20H,2,9-12,14H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPULRDTXCRDLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-(1-piperazinylmethyl)-9H-carbazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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